

# PNU-142300: A Technical Overview of its Formation, Pharmacokinetics, and Clinical Significance

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: PNU 142300

Cat. No.: B610150

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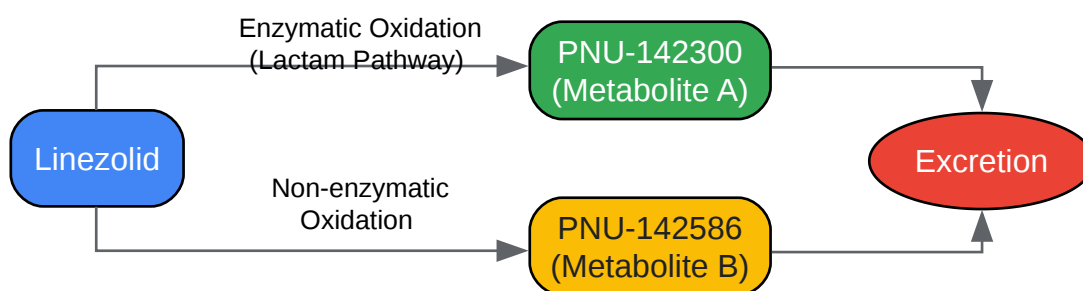
For Researchers, Scientists, and Drug Development Professionals

## Introduction

PNU-142300 is one of the two major metabolites of the oxazolidinone antibiotic, Linezolid.<sup>[1][2]</sup> While Linezolid is a potent inhibitor of bacterial protein synthesis, PNU-142300 is considered to be microbiologically inactive.<sup>[2][3]</sup> However, the accumulation of PNU-142300, particularly in patients with renal impairment, has been linked to adverse effects associated with Linezolid therapy, most notably thrombocytopenia.<sup>[4][5][6][7][8]</sup> This technical guide provides a comprehensive overview of the formation, pharmacokinetic properties, and clinical relevance of PNU-142300, along with detailed experimental protocols for its quantification.

## Formation and Metabolism

Linezolid undergoes oxidation of its morpholine ring to form two primary metabolites: PNU-142300 (also referred to as metabolite A) and PNU-142586 (metabolite B).<sup>[2][3]</sup> The formation of PNU-142300 is a result of the enzymatic cleavage of the morpholine ring, following a lactam pathway.<sup>[9]</sup> In contrast, PNU-142586 is formed through a non-enzymatic chemical oxidation process.<sup>[3]</sup> PNU-142300 accounts for approximately 10% of an administered dose of Linezolid excreted in the urine at steady state.<sup>[10]</sup>

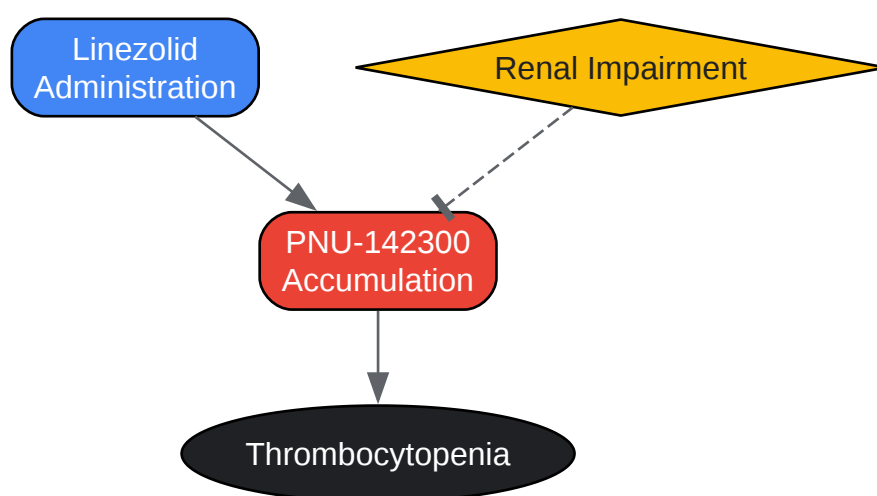


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Metabolic pathway of Linezolid to its major metabolites.

## Clinical Significance: Association with Thrombocytopenia

A growing body of evidence suggests a strong correlation between the accumulation of Linezolid metabolites, including PNU-142300, and the development of Linezolid-induced thrombocytopenia (LIT).[6][11] This association is particularly pronounced in patients with renal insufficiency, where the clearance of these metabolites is significantly reduced.[12] Studies have shown that trough concentrations of PNU-142300 are significantly higher in patients who develop thrombocytopenia.[6] Therefore, monitoring the levels of PNU-142300 may be crucial for managing the risk of this adverse event in patients undergoing long-term Linezolid therapy, especially those with pre-existing renal impairment.[5][7][8]



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Proposed relationship between Linezolid, PNU-142300, and thrombocytopenia.

## Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of PNU-142300 have been characterized in several studies. The clearance of PNU-142300 is significantly influenced by renal function, as indicated by creatinine clearance (CL<sub>cr</sub>).[\[12\]](#)[\[13\]](#)

Parameter	Value	Population	Reference
Population Mean Clearance	7.27 L/h	Adult Patients	<a href="#">[13]</a>
Population Mean Clearance	1.57 L/h	Elderly Patients (≥65 years)	<a href="#">[8]</a>
Volume of Distribution	47.1 L (assumed same as Linezolid)	Adult Patients	<a href="#">[13]</a>
Volume of Distribution	31.17 L (assumed same as Linezolid)	Elderly Patients (≥65 years)	<a href="#">[8]</a>

The trough concentrations (C<sub>trough</sub>) of PNU-142300 are markedly elevated in patients with renal impairment and are associated with a higher incidence of thrombocytopenia.[\[6\]](#)

Patient Group	Median Ctrough of PNU-142300 (µg/mL)	Fold Increase vs. Normal Renal Function	Reference
Normal Renal Function (eGFR ≥ 90)	-	-	<a href="#">[14]</a>
Mild Impairment (eGFR 60-89)	-	1.72	<a href="#">[14]</a>
Moderate Impairment (eGFR 30-59)	-	3.85	<a href="#">[14]</a>
Severe Impairment (eGFR 15-29)	-	7.32	<a href="#">[14]</a>
Kidney Failure (eGFR < 15)	-	3.87	<a href="#">[14]</a>
Thrombocytopenia Group	Significantly Higher	-	<a href="#">[6]</a>
No Thrombocytopenia Group	Significantly Lower	-	<a href="#">[6]</a>

## Experimental Protocols

### Quantification of PNU-142300 in Human Plasma/Serum by UPLC-MS/MS

The following is a generalized protocol based on published methods for the simultaneous quantification of Linezolid and its metabolites.[\[14\]](#)[\[15\]](#)

#### 1. Sample Preparation:

- To a 100 µL aliquot of human plasma or serum, add an internal standard (e.g., tedizolid).[\[14\]](#)
- Precipitate proteins by adding 300 µL of acetonitrile.
- Vortex the mixture for 1 minute.

- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of the mobile phase.

## 2. Chromatographic Conditions:

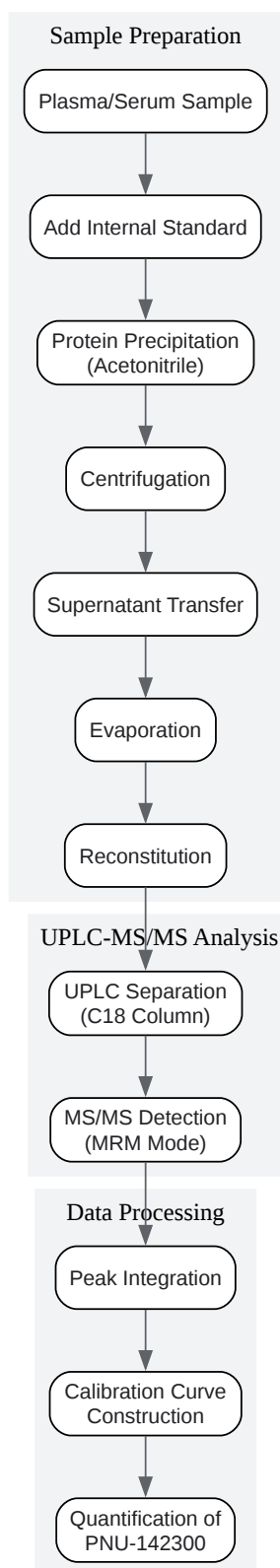
- UPLC System: Waters Acquity UPLC or equivalent.
- Column: Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm).[\[14\]](#)
- Mobile Phase A: 0.1% formic acid in water.[\[14\]](#)
- Mobile Phase B: Acetonitrile.[\[14\]](#)
- Flow Rate: 0.40 mL/min.[\[14\]](#)
- Gradient Elution: A typical gradient involves a linear increase in the proportion of Mobile Phase B.[\[14\]](#)
- Injection Volume: 5 µL.

## 3. Mass Spectrometric Conditions:

- Mass Spectrometer: Triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
  - Linezolid: m/z 338.01 → 296.03[\[14\]](#)
  - PNU-142300: m/z 369.96 → 327.98[\[14\]](#)
  - Tedizolid (IS): m/z 370.98 → 342.99[\[14\]](#)

#### 4. Calibration and Quantification:

- Prepare calibration standards and quality control samples by spiking blank plasma/serum with known concentrations of PNU-142300.
- Construct a calibration curve by plotting the peak area ratio of PNU-142300 to the internal standard against the nominal concentration.
- The linear range for PNU-142300 is typically 0.05–100 µg/mL.[\[14\]](#)



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Workflow for the quantification of PNU-142300 in plasma/serum.

## Conclusion

PNU-142300, an inactive metabolite of Linezolid, holds significant clinical importance due to its association with Linezolid-induced thrombocytopenia. Its accumulation, particularly in patients with compromised renal function, necessitates a thorough understanding of its pharmacokinetic profile. The analytical methods detailed in this guide provide a robust framework for the accurate quantification of PNU-142300, which can aid in therapeutic drug monitoring and contribute to safer and more effective use of Linezolid. Further research into the precise mechanisms by which PNU-142300 contributes to hematological adverse effects is warranted.

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- To cite this document: BenchChem. [PNU-142300: A Technical Overview of its Formation, Pharmacokinetics, and Clinical Significance]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610150#biological-activity-of-pnu-142300]

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